1,3-Thiazolidine-3-carbonylchloride
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Overview
Description
1,3-Thiazolidine-3-carbonylchloride is a heterocyclic compound containing a five-membered ring with sulfur and nitrogen atoms at the first and third positions, respectively. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Thiazolidine-3-carbonylchloride can be synthesized through various methods. One common approach involves the reaction of 1,2-aminothiols with aldehydes under physiological conditions. This click-type reaction is efficient and stable, producing the thiazolidine product without requiring any catalyst . Another method involves the use of cysteamine hydrochloride, 1,1-bis(methylthio)-2-nitro ethylene, trimethylamine with aromatic aldehyde, and dimedone in a mixture of water and ethanol .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield, purity, and selectivity. Techniques such as multicomponent reactions, nano-catalysis, and green chemistry are employed to improve the efficiency and environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1,3-Thiazolidine-3-carbonylchloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidine derivatives with different functional groups.
Substitution: The carbonyl chloride group can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various thiazolidine derivatives with different functional groups .
Scientific Research Applications
1,3-Thiazolidine-3-carbonylchloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,3-Thiazolidine-3-carbonylchloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity and function. This interaction can modulate various biochemical pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,3-Thiazolidine-3-carbonylchloride include other thiazolidine derivatives such as thiazolidinediones and thiazolidinones .
Uniqueness
This compound is unique due to its specific chemical structure, which allows it to undergo a wide range of chemical reactions and exhibit diverse biological activities. Its ability to form stable thiazolidine products under physiological conditions makes it particularly valuable in bioconjugation and medicinal chemistry .
Biological Activity
1,3-Thiazolidine-3-carbonylchloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structural characteristics, and biological effects, particularly focusing on its potential applications in pharmaceuticals.
Synthesis and Structural Characteristics
This compound can be synthesized through various methods involving the condensation of thiazolidine derivatives with chloroformates or acyl chlorides. The structural elucidation typically employs techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and X-ray crystallography to confirm the molecular structure and arrangement of functional groups .
Biological Activities
The biological activity of this compound has been investigated across several studies, revealing a range of pharmacological properties:
- Anticancer Activity : Thiazolidine derivatives have shown promise as anticancer agents. Research indicates that these compounds can inhibit the proliferation of cancer cells through various mechanisms, including the modulation of enzymatic pathways involved in cell cycle regulation .
- Antimicrobial Properties : Preliminary bioassays have demonstrated that certain thiazolidine derivatives exhibit fungicidal and insecticidal activities. For instance, compounds derived from 1,3-thiazolidine have been tested against various fungal strains and pests, indicating potential applications in agriculture .
- Anti-diabetic Effects : Some studies suggest that thiazolidine derivatives can enhance insulin sensitivity and exhibit hypoglycemic effects, making them candidates for diabetes management .
Case Study 1: Anticancer Efficacy
A study published in 2023 reviewed novel thiazolidin-4-one derivatives, highlighting their anticancer activities through enzyme inhibition. The research emphasized the importance of structural modifications in enhancing bioactivity and selectivity against cancer cell lines .
Case Study 2: Antimicrobial Activity
In a comparative analysis, several synthesized thiazolidine derivatives were evaluated for their antimicrobial efficacy. The results indicated that specific substitutions on the thiazolidine ring significantly influenced their potency against bacterial and fungal pathogens .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C4H6ClNOS |
---|---|
Molecular Weight |
151.62 g/mol |
IUPAC Name |
1,3-thiazolidine-3-carbonyl chloride |
InChI |
InChI=1S/C4H6ClNOS/c5-4(7)6-1-2-8-3-6/h1-3H2 |
InChI Key |
KUVRVAWPKXIMGL-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCN1C(=O)Cl |
Origin of Product |
United States |
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